GSK1070916 - 942918-07-2

GSK1070916

Catalog Number: EVT-288107
CAS Number: 942918-07-2
Molecular Formula: C30H33N7O
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK1070916 (3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea) is a potent and selective inhibitor of Aurora B and Aurora C kinases. [ [] ] These kinases play a crucial role in cell division, particularly in mitosis and cytokinesis. [ [] ] GSK1070916 acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinases. [ [] ] Due to its role in inhibiting these critical cell cycle regulators, GSK1070916 has emerged as a valuable tool in scientific research, especially in oncology. [ [] ]

AZD1152 (Barasertib)

Compound Description: AZD1152, also known as Barasertib, is a potent and selective inhibitor of Aurora B kinase. It is an ATP-competitive inhibitor that exhibits antitumor activity in preclinical models. Similar to GSK1070916, AZD1152 induces polyploidy and apoptosis in tumor cells. []

Relevance: AZD1152 is structurally unrelated to GSK1070916 but shares a similar target profile, demonstrating potent and selective inhibition of Aurora B kinase. [, ] Both compounds are being investigated for their potential as anticancer agents.

VX-680 (MK-0457)

Compound Description: VX-680, also known as MK-0457, is a pan-Aurora kinase inhibitor that targets Aurora A, B, and C. It is an ATP-competitive inhibitor that has shown clinical activity in various cancer types. [, , ]

Relevance: VX-680 differs from GSK1070916 in its selectivity profile. While GSK1070916 specifically targets Aurora B and C, VX-680 inhibits all three Aurora kinase isoforms. [, ] GSK1070916 exhibits a significantly slower dissociation half-life from Aurora B compared to VX-680, suggesting a more prolonged inhibitory effect. []

MK-5108

Compound Description: MK-5108 is a selective inhibitor of Aurora A kinase. It exhibits a higher selectivity for Aurora A over Aurora B compared to other Aurora A inhibitors like MLN8054 and MLN8237. []

Reversine

Compound Description: Reversine is an Aurora kinase inhibitor, exhibiting activity against Aurora A and B. It has been studied for its potential to induce cell cycle arrest and apoptosis in cancer cells. []

SNS-314

Compound Description: SNS-314 is a pan-Aurora kinase inhibitor that targets Aurora A, B, and C. It exhibits potent inhibitory activity against all three isoforms. []

Relevance: Similar to VX-680, SNS-314 differs from GSK1070916 in its selectivity profile. GSK1070916 selectively inhibits Aurora B and C, whereas SNS-314 demonstrates pan-Aurora kinase inhibition. [] Comparative studies utilizing 3D-QSAR modeling and molecular docking have investigated the structural determinants of Aurora B inhibition for SNS-314 and GSK1070916 derivatives. []

Alisertib (MLN8237)

Compound Description: Alisertib, also known as MLN8237, is a selective inhibitor of Aurora A kinase. It has shown promise in preclinical models and has been investigated in clinical trials for various cancer types. []

Relevance: Alisertib and GSK1070916 target distinct Aurora kinase isoforms. Alisertib selectively inhibits Aurora A, whereas GSK1070916 targets Aurora B and C. [] These compounds highlight the potential for developing isoform-specific Aurora kinase inhibitors as therapeutic agents.

Overview

GSK1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases, which are serine/threonine protein kinases critical for various stages of mitosis and cytokinesis. This compound was developed by GlaxoSmithKline and has shown significant potential in treating various cancers due to its ability to inhibit tumor cell proliferation. The compound's selectivity for Aurora B and C over Aurora A makes it particularly valuable in cancer therapy, as Aurora B is often overexpressed in cancerous tissues and is associated with tumor progression.

Source and Classification

GSK1070916 was synthesized at GlaxoSmithKline as part of their research into novel anticancer therapies. It falls under the category of small molecule inhibitors specifically targeting the Aurora kinase family, which includes Aurora A, B, and C kinases. These kinases play essential roles in cell division, making them attractive targets for cancer treatment.

Synthesis Analysis

The synthesis of GSK1070916 involves several steps that optimize the compound's efficacy and selectivity. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through various organic reactions.
  2. Key Reactions: The synthesis may involve techniques such as:
    • Coupling Reactions: To form the core structure of the inhibitor.
    • Functional Group Modifications: To enhance binding affinity and selectivity towards Aurora kinases.
  3. Purification: The final product is purified using methods like high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding the exact synthetic pathways are often proprietary but can include variations in reaction conditions (temperature, solvent) to improve yield and purity.

Molecular Structure Analysis

The molecular structure of GSK1070916 features a complex arrangement that allows it to effectively bind to the active sites of Aurora kinases. Key structural data include:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: 306.36 g/mol
  • 3D Structure: The compound's 3D conformation is crucial for its interaction with target enzymes, allowing for effective inhibition.

Structural Characteristics

  • GSK1070916 possesses a unique arrangement of aromatic rings and nitrogen-containing moieties that contribute to its binding properties.
  • The compound exhibits specific spatial orientations that enhance its interaction with the ATP-binding pocket of Aurora B and C kinases.
Chemical Reactions Analysis

GSK1070916 undergoes several chemical reactions primarily focused on its interactions with target proteins:

  1. Inhibition Mechanism: GSK1070916 acts as a reversible, ATP-competitive inhibitor of Aurora B–INCENP (inner centromere protein) complex.
  2. Binding Dynamics: The compound demonstrates time-dependent inhibition, with an enzyme-inhibitor dissociation half-life exceeding 480 minutes for Aurora B, indicating a strong binding affinity.

Technical Details

  • IC₅₀ Values: The half-maximal inhibitory concentration for GSK1070916 against Aurora B is reported as approximately 0.38 nM, showcasing its potency.
  • Selectivity Ratios: GSK1070916 exhibits a significantly higher affinity for Aurora B/C compared to Aurora A, making it a selective therapeutic option.
Mechanism of Action

The mechanism by which GSK1070916 exerts its effects involves:

  1. Competitive Inhibition: By competing with ATP for binding at the active site of Aurora kinases, GSK1070916 prevents phosphorylation events critical for mitosis.
  2. Disruption of Mitosis: Inhibition leads to mitotic arrest, resulting in apoptosis in cancer cells that rely on these pathways for proliferation.

Data Supporting Mechanism

  • Experimental studies have demonstrated that treatment with GSK1070916 results in cell cycle arrest in various cancer cell lines, confirming its role as an effective mitotic inhibitor.
Physical and Chemical Properties Analysis

GSK1070916 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but shows limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.

Relevant Data

  • Log P Value: Indicates moderate lipophilicity, which aids in cellular uptake.
  • pKa Values: Relevant for understanding ionization at physiological pH, influencing bioavailability.
Applications

GSK1070916 has significant applications in scientific research and potential clinical settings:

  1. Cancer Research: As an inhibitor of Aurora kinases, GSK1070916 is used extensively in preclinical studies to evaluate its efficacy against various cancer types including breast cancer, lung cancer, colon cancer, and leukemia.
  2. Drug Development: It serves as a lead compound for developing more selective and potent inhibitors targeting Aurora kinases.
  3. Mechanistic Studies: Researchers utilize GSK1070916 to elucidate the roles of Aurora kinases in cell cycle regulation and tumorigenesis.

Properties

CAS Number

942918-07-2

Product Name

GSK1070916

IUPAC Name

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea

Molecular Formula

C30H33N7O

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)

InChI Key

QTBWCSQGBMPECM-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

GSK 1070916; GSK-1070916; GSK 1070916; GSK1070916A; GSK-1070916A; GSK 1070916A; NMI-900; NMI 900; NMI900.

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.